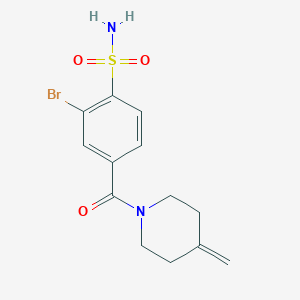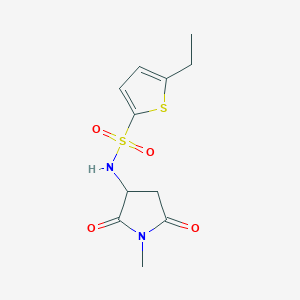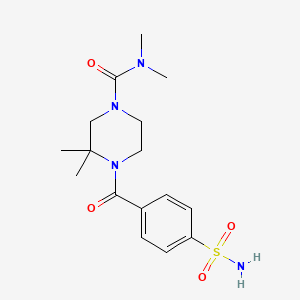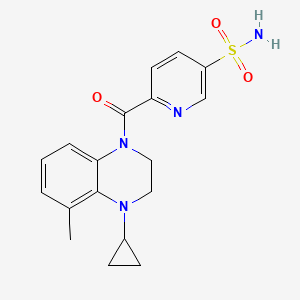![molecular formula C12H15BrFNO3S B6964849 N-[(2-bromo-4-fluorophenyl)methyl]-1-(oxolan-3-yl)methanesulfonamide](/img/structure/B6964849.png)
N-[(2-bromo-4-fluorophenyl)methyl]-1-(oxolan-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-bromo-4-fluorophenyl)methyl]-1-(oxolan-3-yl)methanesulfonamide is a synthetic organic compound characterized by the presence of a bromine and fluorine-substituted phenyl group, an oxolane ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-4-fluorophenyl)methyl]-1-(oxolan-3-yl)methanesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-4-fluorobenzyl chloride and 3-hydroxyoxolane.
Formation of Intermediate: The 2-bromo-4-fluorobenzyl chloride is reacted with 3-hydroxyoxolane in the presence of a base such as potassium carbonate to form the intermediate 2-bromo-4-fluorobenzyl oxolane.
Sulfonamide Formation: The intermediate is then treated with methanesulfonyl chloride and a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-4-fluorophenyl)methyl]-1-(oxolan-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxolane ring can be oxidized to a lactone or reduced to a diol.
Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) aqueous solutions.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Lactones or carboxylic acids.
Reduction: Diols or alcohols.
Hydrolysis: Corresponding sulfonic acids and amines.
Scientific Research Applications
N-[(2-bromo-4-fluorophenyl)methyl]-1-(oxolan-3-yl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism by which N-[(2-bromo-4-fluorophenyl)methyl]-1-(oxolan-3-yl)methanesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance binding affinity and specificity through halogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chloro-4-fluorophenyl)methyl]-1-(oxolan-3-yl)methanesulfonamide
- N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-3-yl)methanesulfonamide
- N-[(2-bromo-4-fluorophenyl)methyl]-1-(tetrahydrofuran-3-yl)methanesulfonamide
Uniqueness
N-[(2-bromo-4-fluorophenyl)methyl]-1-(oxolan-3-yl)methanesulfonamide is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The oxolane ring also provides a distinct structural feature that can affect its solubility and interaction with biological targets.
This compound’s unique structure and properties make it a valuable tool in various fields of research and industry.
Properties
IUPAC Name |
N-[(2-bromo-4-fluorophenyl)methyl]-1-(oxolan-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO3S/c13-12-5-11(14)2-1-10(12)6-15-19(16,17)8-9-3-4-18-7-9/h1-2,5,9,15H,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOYUGWORSNPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CS(=O)(=O)NCC2=C(C=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[2-(2-Iodophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea](/img/structure/B6964775.png)

![2-methoxy-N,N-dimethyl-5-[(1-methyl-2,5-dioxopyrrolidin-3-yl)sulfamoyl]benzamide](/img/structure/B6964793.png)
![N-ethyl-4-[2-(oxan-2-ylmethoxy)propanoyl]piperazine-1-carboxamide](/img/structure/B6964798.png)
![4-sulfamoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide](/img/structure/B6964806.png)
![N-(1H-pyrrol-3-ylmethyl)-1-spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-ylmethanamine](/img/structure/B6964811.png)
![N-ethyl-4-[3-(sulfamoylmethyl)benzoyl]piperazine-1-carboxamide](/img/structure/B6964816.png)
![[1-(3-Methylphenyl)sulfonylpyrrolidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B6964823.png)
![2-[4-[(3-Fluorophenyl)methylsulfonyl]piperazin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B6964833.png)
![N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-1-(oxolan-3-yl)methanesulfonamide](/img/structure/B6964839.png)

![[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-3-yl)methanone](/img/structure/B6964855.png)

